molecular formula C9H4ClIN2O2 B3377760 4-Chloro-6-iodo-3-nitroquinoline CAS No. 1345447-25-7

4-Chloro-6-iodo-3-nitroquinoline

Cat. No. B3377760
CAS RN: 1345447-25-7
M. Wt: 334.50
InChI Key: LKZNJZYVZCFISW-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-3-nitroquinoline is a chemical compound with the molecular formula C9H4ClIN2O2 . It is used for pharmaceutical testing .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various methods of synthesis have been reported, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .


Molecular Structure Analysis

The molecular weight of 4-Chloro-6-iodo-3-nitroquinoline is 334.5 . Its InChI code is 1S/C9H4ClIN2O2/c10-9-6-3-5 (11)1-2-7 (6)12-4-8 (9)13 (14)15/h1-4H .


Chemical Reactions Analysis

Quinoline derivatives exhibit various pharmacological activities depending on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

4-Chloro-6-iodo-3-nitroquinoline is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-6-iodo-3-nitroquinoline has been a subject of interest in chemical synthesis research. For instance, Zhao, Lei, and Guo (2017) demonstrated the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its application in large-scale pilot studies due to the simplicity of its experimental operation and mild reaction conditions (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Crystallography and Structural Analysis

The compound has also been explored in crystallography. Gotoh and Ishida (2019, 2020) conducted studies on the crystal structures of quinoline derivatives, including compounds closely related to 4-chloro-6-iodo-3-nitroquinoline. These studies provide valuable insights into the molecular interactions and structural properties of such compounds (Kazuma Gotoh & H. Ishida, 2019, 2020).

Mechanism of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . This is of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives were also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

properties

IUPAC Name

4-chloro-6-iodo-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClIN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZNJZYVZCFISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-3-nitroquinoline

CAS RN

1345447-25-7
Record name 4-chloro-6-iodo-3-nitroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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